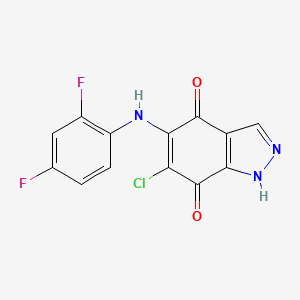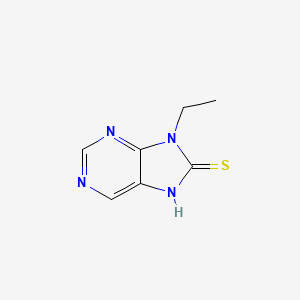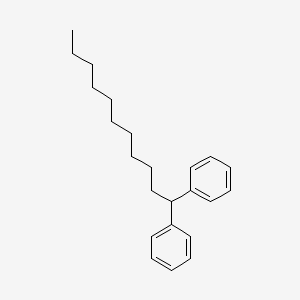
Diphenylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylundecane can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts alkylation reaction, where benzene reacts with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using similar Friedel-Crafts alkylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Diphenylundecane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidizing the benzylic positions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is used for hydrogenation reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acids and their derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated and nitrated this compound derivatives.
Aplicaciones Científicas De Investigación
Diphenylundecane has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of diphenylundecane involves its interaction with molecular targets through hydrophobic interactions. Its long alkyl chain allows it to embed within lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound proteins . This property is particularly useful in drug delivery applications, where this compound can facilitate the transport of hydrophobic drugs across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane: Similar structure but with a shorter alkyl chain.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Diphenylpropane: Similar structure with a three-carbon alkyl chain.
Uniqueness
Diphenylundecane’s uniqueness lies in its long undecane chain, which provides distinct hydrophobic properties compared to shorter alkylbenzenes. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the study of lipid membranes and drug delivery systems .
Propiedades
Número CAS |
97392-74-0 |
|---|---|
Fórmula molecular |
C23H32 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1-phenylundecylbenzene |
InChI |
InChI=1S/C23H32/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3 |
Clave InChI |
HUMMQDLHLVLHCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


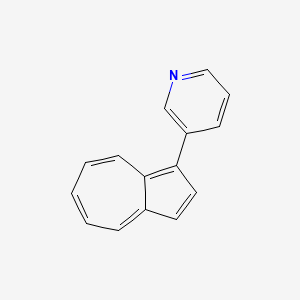
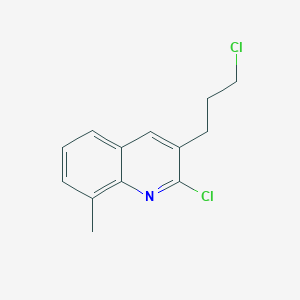
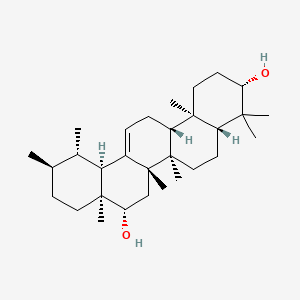
![methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12640762.png)
![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)
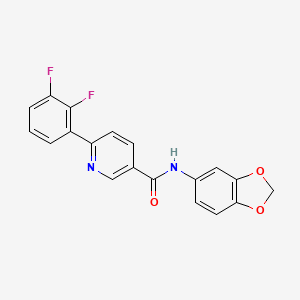
![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12640780.png)
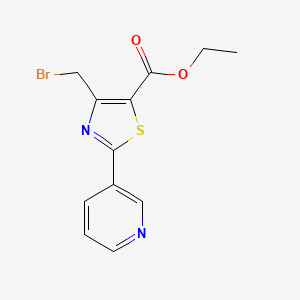
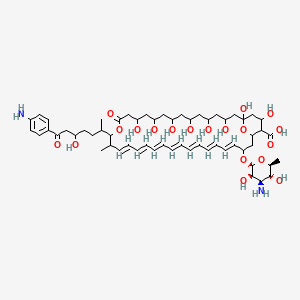
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)
